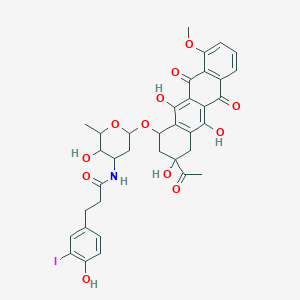

Iodomycin

Beschreibung

Eigenschaften

CAS-Nummer |

121071-90-7 |

|---|---|

Molekularformel |

C36H36INO12 |

Molekulargewicht |

801.6 g/mol |

IUPAC-Name |

N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-3-(4-hydroxy-3-iodophenyl)propanamide |

InChI |

InChI=1S/C36H36INO12/c1-15-31(42)21(38-25(41)10-8-17-7-9-22(40)20(37)11-17)12-26(49-15)50-24-14-36(47,16(2)39)13-19-28(24)35(46)30-29(33(19)44)32(43)18-5-4-6-23(48-3)27(18)34(30)45/h4-7,9,11,15,21,24,26,31,40,42,44,46-47H,8,10,12-14H2,1-3H3,(H,38,41) |

InChI-Schlüssel |

YHTMSGVYYROIIF-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)CCC6=CC(=C(C=C6)O)I)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)CCC6=CC(=C(C=C6)O)I)O |

Synonyme |

iodomycin |

Herkunft des Produkts |

United States |

Synthesis and Chemical Modifications of Iodomycin

Methodologies for Iodomycin Synthesis

The synthesis of this compound typically involves modifying a parent anthracycline structure. A key approach utilizes a specific reagent to introduce an iodine-containing moiety onto the anthracycline backbone.

Derivatization from Parent Anthracycline Structures (e.g., Daunorubicin)

This compound is synthesized as a derivative of the anthracycline antibiotic daunorubicin (B1662515). Daunorubicin, also known as daunomycin, is a chemotherapy medication. wikipedia.orgmims.com The derivatization involves the reaction of daunomycin with a specific iodination reagent. nih.gov This process results in the formation of this compound, an anthracycline analog that retains some structural features of the parent compound while incorporating an iodine atom. nih.govnih.gov The chemical modification allows for the study of how structural changes to anthracyclines affect their interaction with biological targets, such as drug efflux pumps.

Radiosynthesis and Isotopic Labeling Strategies (e.g., 125I-Bolton-Hunter Reagent)

Radiosynthesis is a crucial aspect of studying this compound, particularly for tracing its interaction with proteins like P-glycoprotein. This compound has been successfully labeled using the 125I-Bolton-Hunter reagent. nih.govnih.govresearchgate.net The Bolton-Hunter reagent is an N-hydroxysuccinimide ester of iodinated p-hydroxyphenylpropionic acid, which is used to iodinate proteins and peptides, particularly those lacking tyrosine residues, by acylating terminal amino groups. revvity.comgbiosciences.com Labeling daunomycin with 125I-Bolton-Hunter reagent yields [125I]this compound, a radiolabeled anthracycline analog with a high specific activity, reported to be approximately 2000 Ci/mmol. nih.gov This high specific activity is advantageous for tracing the compound in biological systems, overcoming limitations associated with lower specific activities of compounds labeled with isotopes like 3H. nih.gov The use of [125I]this compound has been instrumental in photoaffinity labeling experiments to identify its binding targets in multidrug-resistant cells, directly demonstrating its specific binding to P-glycoprotein in both membrane vesicles and intact cells. nih.gov

Structural Analogs and Related Derivatives of this compound in Research

Research involving this compound often includes the study of its structural analogs and other related compounds to understand the relationship between chemical structure and biological activity, particularly concerning interactions with drug transporters.

Comparative Analysis with Iodipine and Azidopine

This compound has been compared to other compounds known to interact with P-glycoprotein, such as Iodipine and Azidopine. Iodipine is described as a structural analogue of the 1,4-dihydropyridine (B1200194) azidopine. nih.govresearchgate.netacs.org Studies have shown that [125I]iodipine shares a common binding site with this compound on hamster P-glycoprotein. nih.govresearchgate.netacs.orgacs.org This binding site is distinct from the site where iodoarylazidoprazosin, presumed to share a binding site with azidopine, binds. nih.govresearchgate.net Photoaffinity labeling and Edman sequencing experiments revealed that [125I]iodipine labeled the same peptide as this compound, specifically spanning amino acid residues 230 to 312 in hamster P-glycoprotein isoform pgp1. nih.govresearchgate.net This region includes transmembrane segment 4, the second cytoplasmic loop, and part of transmembrane segment 5 in the N-terminal half of P-glycoprotein. researchgate.netresearchgate.net The finding that this compound and Iodipine bind to a common domain on P-glycoprotein, despite their structural differences (this compound being an anthracycline derivative and Iodipine/Azidopine being dihydropyridine (B1217469) derivatives), highlights the complexity and polyspecificity of the P-glycoprotein binding site. nih.govresearchgate.netacs.orgebi.ac.uk This common binding domain is recognized with high affinity by other P-gp substrates and modulators, such as vinblastine (B1199706) and cyclosporin (B1163) A. researchgate.net

Interactive Table: Binding Site on Hamster P-glycoprotein

| Compound | Structural Class | Binding Site Region (Amino Acids) | Notes |

| This compound | Anthracycline analog | 230-312 | Binds to a common domain with Iodipine. nih.govresearchgate.net |

| Iodipine | Dihydropyridine analog | 230-312 | Structural analogue of Azidopine. nih.govresearchgate.net |

| Azidopine | Dihydropyridine | Different from this compound/Iodipine site nih.govresearchgate.net | Shares binding site with iodoarylazidoprazosin (presumed). nih.govresearchgate.net |

| Iodoarylazidoprazosin | Prazosin analog | Shares binding site with Azidopine (presumed). nih.govresearchgate.net | Different from this compound/Iodipine site. nih.govresearchgate.net |

This comparative analysis using this compound, Iodipine, and Azidopine has contributed to mapping the drug-binding sites within P-glycoprotein and understanding the molecular basis of multidrug resistance. nih.govresearchgate.netacs.orgdntb.gov.ua

Molecular Interactions and Mechanistic Studies of Iodomycin

Iodomycin Binding to P-glycoprotein (P-gp)

Studies utilizing this compound have contributed significantly to characterizing the binding properties and localization of drug interaction sites on P-gp. As a radioiodinated anthracycline analogue, [125I]-iodomycin has been used in photoaffinity labeling experiments to identify and investigate its binding to P-gp in plasma membrane vesicles from multidrug-resistant cell lines, such as Chinese hamster ovary (CHO) B30 cells nih.govnih.gov.

Characterization of P-gp Binding Affinity and Specificity

This compound has been shown to bind specifically and with high affinity to P-glycoprotein in plasma membranes of MDR cells nih.gov. This binding is saturable, indicating a finite number of binding sites on the transporter nih.gov. The high-affinity binding of this compound to P-gp in plasma membranes has been examined through equilibrium, kinetic, and photoaffinity labeling studies researchgate.net. The ability of this compound to specifically photolabel P-gp in both membrane vesicles and intact cells underscores its utility in characterizing P-gp interactions nih.gov.

Localization of this compound Binding Sites on P-gp

Photoaffinity labeling with [125I]-iodomycin, followed by biochemical analysis, has been instrumental in localizing the binding site of this compound within the P-gp structure.

Edman sequencing of purified photoaffinity-labeled peptides has revealed that [125I]-iodomycin is predominantly incorporated into a specific fragment of hamster P-glycoprotein, spanning amino acid residues 230-312 of isoform I nih.govresearchgate.net. According to topological models of P-gp based on hydropathy plots, this region encompasses the distal part of transmembrane segment 4 (TM4), the second cytoplasmic loop, and the proximal part of transmembrane segment 5 (TM5) in the N-terminal half of the protein nih.govresearchgate.net. This localization suggests that the binding site for this compound is situated within or immediately adjacent to these transmembrane and intracellular regions researchgate.netresearchgate.net.

Further detailed analysis of the photoaffinity-labeled peptide identified lysine (B10760008) residue at position 268 in the hamster P-glycoprotein primary sequence as the major photobinding site of this compound in CHO B30 cells nih.govjci.org. Lysine 268 is located adjacent to the cytosolic terminus of transmembrane 5 nih.gov. Thermodynamic and kinetic analyses suggest that this location represents an equilibrium binding site for ATP-free P-gp for compounds like daunomycin and this compound in B30 cells nih.gov. The identification of a specific amino acid residue like Lysine 268 provides crucial molecular detail regarding the interaction interface between this compound and P-gp nih.govjci.org.

Identification of Specific Amino Acid Residues and Transmembrane Segments

Competitive Binding Studies with Other P-glycoprotein Substrates and Modulators

Competitive binding studies using this compound have helped to understand the overlap and distinctiveness of binding sites for various P-gp substrates and modulators. The ability of other compounds to displace this compound binding or inhibit its photoaffinity labeling provides insights into shared or allosteric interaction sites on P-gp nih.govnih.gov.

Studies have shown that the binding site for this compound is recognized with high affinity by vinblastine (B1199706) nih.gov. Vinblastine, a known P-gp substrate, is able to displace the specific binding of this compound and inhibit the photoaffinity labeling of P-gp by this radioiodinated anthracycline nih.govnih.gov. This competitive interaction suggests that this compound and vinblastine either bind to the same site or to closely overlapping sites on P-gp nih.gov. The observation that vinblastine binds with high affinity and competes effectively with this compound highlights a shared interaction domain on the transporter for these chemically distinct compounds researchgate.netnih.gov.

Competitive binding studies using [125I]this compound have demonstrated that its binding is inhibited by vinblastine, with vinblastine showing higher potency than daunorubicin (B1662515) and colchicine (B1669291) in this regard nih.gov. This finding further supports the notion of a shared or interacting binding site between this compound and vinblastine on P-gp nih.gov.

Here is a summary of competitive binding data with this compound:

| Competing Compound | Effect on [125I]-Iodomycin Binding/Photoaffinity Labeling | Implication | Source |

| Vinblastine | High-affinity recognition, displaces binding, inhibits labeling | Shared or overlapping high-affinity binding site | nih.govnih.govnih.gov |

| Daunorubicin | Inhibits binding (lower potency than vinblastine) | Shared or overlapping binding site | nih.gov |

| Colchicine | Inhibits binding (lower potency than vinblastine, daunorubicin) | Shared or overlapping binding site | nih.gov |

| Cyclosporin (B1163) A | High-affinity recognition, displaces binding | Shared or overlapping high-affinity binding site | nih.govnih.gov |

| Verapamil (B1683045) | Inhibits photoaffinity labeling (medium affinity) | Shared or interacting binding site | nih.gov |

| S9788 | Inhibits photoaffinity labeling (medium affinity) | Shared or interacting binding site | nih.gov |

| Iodipine | Binds to a common site | Shared binding site | nih.gov |

These studies collectively indicate that this compound interacts with a specific region on P-gp, and this site is also recognized by other known P-gp substrates and modulators, suggesting a complex and potentially overlapping network of binding sites on the transporter nih.govmedicationsandnutrition.com.

Interactions with Anthracyclines (e.g., Daunorubicin)

This compound is structurally related to anthracyclines like daunorubicin, being a Bolton-Hunter derivative of daunorubicin. researchgate.netnih.govnih.gov Studies have investigated the interactions between this compound and its parent compound, daunorubicin, in the context of P-gp. While both compounds interact with P-gp, there is evidence suggesting that anthracyclines and Vinca alkaloids may have different binding affinities or separate binding sites on P-glycoprotein. nih.gov Early research indicated that the binding of [125I]this compound to P-gp was inhibited by daunorubicin, though to a lesser extent than by vinblastine. nih.gov This suggests a degree of interaction and potential overlap or allosteric effects between the binding sites of this compound and daunorubicin on P-gp.

Daunorubicin itself interacts with DNA by intercalation, inhibiting macromolecular biosynthesis and interfering with the action of topoisomerase II. wikipedia.orgbccancer.bc.ca Its lipophilic nature also leads to interactions with cell membranes, influencing various cellular events and potentially exerting cytotoxic effects through membrane interplay alone. nih.gov The interaction of daunorubicin with membrane lipids, such as phosphatidylserine (B164497) and cardiolipin, can influence its binding affinity and stoichiometry. nih.gov

Interactions with Other Multidrug Resistance Modulators (e.g., Colchicine, Cyclosporin A)

This compound's binding site on P-gp has been shown to be recognized with high affinity by other MDR modulators, including vinblastine and cyclosporin A. nih.gov This indicates that these compounds likely interact with the same or an overlapping binding site as this compound on the transporter.

Studies have demonstrated that cyclosporin A, a potent immunosuppressant and P-gp inhibitor, can significantly increase the serum concentrations of colchicine, another P-gp substrate. drugs.comnih.gov This interaction is attributed to cyclosporin A inhibiting P-gp efflux in various tissues, including the intestine, kidney, and liver, leading to enhanced absorption and reduced excretion of colchicine. drugs.com

Research using photoaffinity labeling with [125I]this compound has provided insights into these interactions. The binding site for this compound is recognized with high affinity by both vinblastine and cyclosporin A. nih.gov This competitive or overlapping binding highlights the complex nature of the P-gp substrate and modulator interaction sites.

Impact of this compound on P-glycoprotein Efflux Function

This compound, as a substrate and photoaffinity label for P-gp, has been instrumental in studying the transporter's efflux function. researchgate.netnih.govnih.gov Exposure of cells to this compound can induce the overexpression of P-gp, leading to a multidrug resistance phenotype. nih.gov

Studies utilizing [125I]this compound have allowed for the investigation of the thermodynamics and kinetics of drug binding to P-gp in its native membrane environment. nih.gov Spectrofluorometric titrations have shown that this compound, similar to daunorubicin, binds to P-gp with a high affinity constant. nih.gov This high-affinity binding is directly related to its interaction with the efflux pump and its subsequent transport or modulation of transport.

The efflux function of P-gp is an ATP-dependent process, actively pumping a wide range of structurally unrelated hydrophobic and amphipathic compounds out of cells. researchgate.netmdpi.comscirp.org This efflux reduces intracellular drug concentrations, contributing to MDR. mdpi.comscirp.org this compound's interaction with P-gp is thus directly linked to this efflux activity.

Mechanistic Insights into P-glycoprotein-Mediated Drug Transport Derived from this compound Studies

Studies involving this compound have provided crucial mechanistic insights into how P-gp transports drugs across the cell membrane. Photoaffinity labeling with [125I]this compound and subsequent analysis have allowed for the localization of the this compound binding site on P-gp. researchgate.netnih.govnih.gov

Specifically, the covalent photobinding site of [125I]this compound was localized to amino acid residues 230-312 of hamster P-gp. researchgate.netnih.govnih.gov This region includes the distal part of transmembrane segment 4, the second cytoplasmic loop, and the proximal part of transmembrane segment 5 in the N-terminal half of the protein. nih.gov Further refinement of these studies identified lysine 268 as the major photobinding site of this compound in CHO B30 cells. nih.govresearchgate.net This lysine residue is located adjacent to transmembrane helix 5. researchgate.net

These findings support the concept of a polyspecific binding site within P-gp that can accommodate diverse compounds. nih.gov The localization of the this compound binding site to a specific region within the transmembrane domains and cytoplasmic loop provides structural context for understanding how substrates interact with the transporter during the transport cycle. nih.govresearchgate.net

The mechanism of P-gp transport is thought to involve conformational changes of the transporter, cycling between inward-facing, occluded, and outward-facing states, driven by ATP hydrolysis. mdpi.comelifesciences.org While this compound studies primarily focus on the binding site, the identification of this site within the transmembrane regions is consistent with models where substrates access binding pockets from the inner leaflet of the membrane and are then translocated outwards. mdpi.commdpi.com

The high-affinity binding of this compound and its recognition by other modulators like cyclosporin A and vinblastine further support the idea of interacting or overlapping binding sites that can allosterically influence each other. nih.govnih.gov This allosteric modulation is a key aspect of P-gp's ability to transport a wide variety of substrates. nih.gov

Application of Iodomycin in Research Methodologies

Photoaffinity Labeling Techniques Utilizing Iodomycin

Photoaffinity labeling is a powerful technique used to identify and characterize ligand-binding sites on proteins. This compound, typically in its radioiodinated form ([125I]-iodomycin), serves as a photoaffinity probe for P-glycoprotein, a key player in multidrug resistance. researchgate.netnih.govnih.govcapes.gov.brnih.gov Upon exposure to light, the photoactivatable group on this compound generates a highly reactive intermediate that forms a covalent bond with nearby amino acid residues at the binding site of the protein. mdpi.comnih.govresearchgate.net This covalent linkage allows for the subsequent isolation and identification of the labeled protein and the specific residues involved in ligand binding. mdpi.com

Experimental protocols employing [125I]-iodomycin for photoaffinity labeling typically involve the preparation of the radioiodinated compound from daunomycin and Bolton-Hunter reagent. nih.gov Plasma membrane vesicles, often isolated from multidrug-resistant cell lines that overexpress P-glycoprotein, are incubated with [125I]-iodomycin. researchgate.netnih.govnih.gov Illumination with visible light, often from a xenon lamp equipped with appropriate filters, triggers the photo-cross-linking reaction. nih.gov

Careful consideration is given to the concentrations of membrane protein and [125I]-iodomycin to ensure specific labeling of high-affinity binding sites on P-gp. nih.gov Following photoactivation, the labeled protein is often subjected to enzymatic or chemical cleavage (e.g., using BNPS-skatol and endoproteinase Lys-C) to generate smaller peptides. researchgate.netnih.govnih.gov These labeled peptides are then purified, and the specific amino acid residue that was covalently modified by this compound is identified through techniques such as Edman sequencing. researchgate.netnih.govnih.gov

Competition experiments are a crucial part of these protocols, where the photoaffinity labeling of P-gp by this compound is carried out in the presence of varying concentrations of other compounds. nih.govnih.gov Inhibition of this compound labeling by a competing compound suggests that the compound binds to the same or an overlapping site on P-gp. nih.govnih.gov It is important to note that in vitro photobinding studies may not perfectly replicate the dynamic interactions and conformational changes of P-gp that occur in a living cell during the transport cycle. nih.gov

The primary advantage of using this compound in photoaffinity labeling is its ability to form a covalent bond with its target protein upon photoactivation, allowing for the identification of specific binding partners in complex biological samples. mdpi.comnih.gov This technique is particularly powerful for mapping the structural domains of proteins that are involved in ligand binding. mdpi.com

In the context of P-glycoprotein, photoaffinity labeling with [125I]-iodomycin has been instrumental in localizing the drug-binding site. Studies have successfully narrowed down the this compound binding site to specific regions within the P-gp sequence, notably amino acid residues 230-312 in hamster P-gp, encompassing parts of transmembrane segments 4 and 5 and the connecting cytoplasmic loop. researchgate.netnih.govnih.govnih.gov Further refinement through Edman sequencing identified Lysine (B10760008) 268 as a major photobinding site for this compound in CHO B30 cells. researchgate.netnih.govnih.gov This precise mapping of the binding site provides critical insights into how P-gp interacts with various substrates and inhibitors, contributing to a deeper understanding of its transport mechanism and polyspecificity. researchgate.netannualreviews.org

Advanced Experimental Protocols and Methodological Considerations

Contributions to Understanding Multidrug Resistance (MDR) Mechanisms at the Molecular Level

Multidrug resistance poses a significant challenge in cancer chemotherapy and infectious disease treatment. researchgate.netannualreviews.orgfrontiersin.orgdovepress.com A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump a wide range of structurally diverse drugs out of the cell, thereby reducing their intracellular concentration below cytotoxic levels. researchgate.netannualreviews.orgfrontiersin.org this compound, as a substrate analog and photoaffinity probe for P-gp, has been a key tool in dissecting the molecular basis of this resistance mechanism. researchgate.netnih.govnih.govannualreviews.org

Research utilizing this compound has directly contributed to demonstrating the role of efflux pumps, specifically P-gp, in mediating drug resistance. researchgate.netnih.gov By using [125I]-iodomycin as a probe to label P-gp, researchers can quantify the amount of transporter present and assess its ability to bind potential substrates. nih.gov

Competition experiments, where the binding of [125I]-iodomycin to P-gp is inhibited by other drugs, provide evidence that these compounds interact with the same efflux pump. nih.govnih.gov The degree to which a compound inhibits this compound binding can indicate its affinity for the transporter. For example, studies have shown that compounds like vinblastine (B1199706) and verapamil (B1683045) are potent inhibitors of this compound photolabeling of P-gp, correlating with their ability to reverse MDR. nih.gov This work highlights how the binding and transport of various agents by efflux pumps like P-gp lead to reduced intracellular drug accumulation and the observed drug resistance phenotype. researchgate.netannualreviews.org

This compound photoaffinity labeling has also been valuable in the investigation of strategies to reverse cellular drug resistance. capes.gov.brnih.gov MDR reversal agents, also known as chemosensitizers or efflux pump inhibitors, are compounds that can restore sensitivity to conventional chemotherapeutic drugs in resistant cells. nih.gov

Studies have used this compound binding to P-gp as a measure of the interaction between the transporter and potential reversal agents. Competitive inhibition of [125I]-iodomycin photolabeling by compounds such as verapamil, cyclosporin (B1163) A, FK506, and rapamycin (B549165) has demonstrated that these agents bind to P-gp. nih.govnih.gov This suggests that their mechanism of resistance reversal involves direct interaction with the efflux pump, potentially by competing with the cytotoxic drug for the binding site or by allosterically inhibiting transport activity. nih.gov These findings are crucial for understanding how to overcome MDR and for the development of new strategies to improve the effectiveness of chemotherapy.

Elucidation of Efflux Pump Involvement in Drug Resistance Phenotypes

Spectroscopic Characterization and Analytical Studies of this compound and its Interactions

Analytical techniques have been essential in characterizing this compound and its interactions with target proteins. Equilibrium binding assays, often utilizing radioactively labeled this compound, have provided thermodynamic and kinetic data on its binding to P-glycoprotein in isolated plasma membranes. researchgate.netnih.govnih.gov Techniques such as fluorescence titrations and temperature-jump relaxation spectrometry have been employed to study the binding kinetics of related compounds like daunomycin and, by extension, provide insights into this compound's interactions. nih.gov

Following photoaffinity labeling, various analytical methods are used to process and analyze the labeled protein. These include gel electrophoresis to separate labeled proteins or protein fragments, followed by techniques like Edman sequencing to determine the amino acid sequence and identify the specific residue modified by this compound. researchgate.netnih.govnih.gov Spectrophotometric analysis, for instance, monitoring absorbance at specific wavelengths (e.g., 280 nm and 214 nm) after chromatographic separation, is used in the analysis of this compound-labeled peptides, taking advantage of the changes in this compound's absorption spectrum upon illumination. researchgate.net While detailed spectroscopic characterization of this compound itself beyond its use as a probe in binding assays is not extensively documented in the provided search results, these analytical approaches are integral to understanding its interactions and contributions to research findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Interaction Analysis

NMR spectroscopy is a powerful, non-destructive technique widely used for determining the detailed structure and conformation of organic molecules libretexts.orgnih.govresearchgate.net. For a complex molecule like this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, HMBC, and NOESY) would be crucial for complete structural elucidation. Analysis of chemical shifts, coupling constants, and cross-peaks in 2D spectra allows for the assignment of individual atoms and the determination of connectivity within the molecule libretexts.orgnih.gov. This provides information about the carbon-carbon and carbon-heteroatom frameworks, as well as the positions of hydrogen atoms.

Beyond structural determination, NMR spectroscopy can also be applied to study the interactions of this compound, particularly its binding to metal ions like Ca²⁺. Changes in the chemical shifts of nuclei in the this compound molecule upon binding to a metal ion can provide insights into the binding site and the strength of the interaction. Observing these changes in the presence of varying concentrations of metal ions allows for the determination of binding constants and stoichiometry. Furthermore, advanced NMR techniques like Diffusion Ordered Spectroscopy (DOSY) could potentially be used to study the aggregation state of this compound or its complexes in solution researchgate.net. While specific NMR data for this compound was not found in the provided search results, these general principles of NMR application are directly relevant to its study given its complex polyether structure and ionophore activity.

Mass Spectrometry (MS) for Identification and Derivatization Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which aids in identification and structural confirmation ddtjournal.comspectroscopyonline.com. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with mass analyzers such as time-of-flight (TOF) or orbitrap would be suitable for obtaining accurate mass measurements of the intact molecule ddtjournal.com. This provides confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific substructures within this compound ddtjournal.com. This is particularly useful for complex molecules where NMR alone might not provide all the necessary information.

Derivatization can be employed in MS to enhance ionization efficiency, improve chromatographic separation when coupled with techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), or to introduce specific functional groups that aid in analysis ddtjournal.comspectroscopyonline.comlibretexts.orgcopernicus.org. Although specific derivatization protocols for this compound in MS analysis were not detailed in the search results, common derivatization strategies for polar molecules with hydroxyl or carboxyl groups, which are likely present in this compound's structure, could involve silylation or acylation to increase volatility for GC-MS or introduce charged groups for enhanced ESI-MS detection ddtjournal.comlibretexts.org. The analysis of derivatized this compound by MS would provide further structural information based on the fragmentation patterns of the modified molecule.

Application of Other Spectroscopic Techniques (e.g., UV-Vis, IR) in Purity and Structural Confirmation

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are complementary techniques used in chemical analysis for purity assessment and structural confirmation thermofisher.comanalytik-jena.comrsc.orgtechnologynetworks.commt.comirjmets.comresearchgate.netuobabylon.edu.iqspectroscopyonline.comlibretexts.org.

UV-Vis spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for detecting the presence of chromophores (functional groups that absorb UV-Vis light) within a molecule analytik-jena.comtechnologynetworks.commt.com. The UV-Vis spectrum of this compound would show absorption bands corresponding to any unsaturated functional groups present in its structure. The intensity of these absorption bands can be used for quantitative analysis and to assess the purity of a sample, as impurities with different chromophores would alter the spectrum thermofisher.comtechnologynetworks.commt.comirjmets.com.

IR spectroscopy, on the other hand, probes the vibrational modes of a molecule rsc.orgresearchgate.netuobabylon.edu.iqlibretexts.org. Different functional groups within this compound (e.g., hydroxyl, carbonyl, ether C-O, alkene C=C, and C-H bonds) vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum rsc.orguobabylon.edu.iqspectroscopyonline.comlibretexts.org. The IR spectrum serves as a molecular fingerprint and can be used to confirm the presence of specific functional groups and to verify the identity and purity of an this compound sample by comparing its spectrum to a reference spectrum rsc.orgresearchgate.netuobabylon.edu.iq. While specific UV-Vis and IR data for this compound were not available in the provided search results, these techniques are standard tools for the characterization and quality control of organic compounds like this compound.

Structure Activity Relationship Sar Studies Pertinent to Iodomycin and P Gp Ligands

General Principles of Structure-Activity Relationship Analysis in P-gp Substrates and Inhibitors

Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry used to understand how modifications to a molecule's structure affect its biological activity. In the context of P-glycoprotein (P-gp), SAR studies aim to identify the molecular features that determine whether a compound is a P-gp substrate (transported by P-gp) or an inhibitor (blocks P-gp function), and the potency of these interactions. researchgate.netnih.govnih.gov

P-gp is a promiscuous transporter, interacting with a wide variety of structurally diverse compounds. researchgate.netacs.org This diversity and the presence of multiple binding sites within P-gp complicate the development of a single, universally applicable SAR model. nih.govacs.org However, general principles have emerged from numerous studies. Lipophilicity, molecular weight, and the presence of specific functional groups, such as basic tertiary nitrogen atoms, are often correlated with P-gp interaction. researchgate.netnih.gov Highly lipophilic molecules with higher log P values and higher molecular weights tend to be P-gp inhibitors compared to substrates. researchgate.net Hydrophobic and van der Waals interactions with the aryl, alkyl, and other lipophilic groups of a ligand play a significant role in binding to P-gp. researchgate.net Functional groups like carbonyl, ether, or a tertiary amine can facilitate hydrogen bond or ionic interactions with the transporter. researchgate.net

SAR analyses often involve computational methods such as molecular modeling, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling to predict the activity of compounds and understand their interaction mechanisms with P-gp. researchgate.netacs.orgencyclopedia.pub

Correlating Structural Modifications of Daunorubicin (B1662515) Derivatives with P-gp Interaction Profiles

Daunorubicin, an anthracycline antibiotic, is a known substrate of P-gp, and its transport by P-gp contributes to multidrug resistance in cancer treatment. researchgate.netnih.gov Structural modifications of daunorubicin have been investigated to develop derivatives with altered P-gp interaction profiles, aiming to overcome MDR. researchgate.net

Studies have shown that the 3'-NH₂ group of anthracyclines is critical for P-gp binding. researchgate.net Chemical conversion of daunorubicin into derivatives like 3'-azido daunorubicin (ADNR) has been shown to successfully overcome P-gp mediated MDR. researchgate.net The replacement of the C'-3-NH₂ group with an azido (B1232118) group in daunorubicin can abolish hydrogen bonding between the sugar moiety and P-gp (or related transporters like MsbA), significantly changing the binding conformation and averting binding. researchgate.net

Research involving a series of daunorubicin analogues with slight modifications in their sugar moieties has demonstrated that these structural changes can influence their interaction with P-gp and their cytotoxicity against drug-resistant cancer cells. researchgate.net Molecular docking, cytotoxicity, and P-gp inhibition assays are used to evaluate the impact of these modifications. researchgate.net

Insights Gained from Iodomycin in Rational Drug Design for Overcoming Multidrug Resistance

This compound, a Bolton-Hunter derivative of daunomycin (daunorubicin), has served as a valuable tool in probing the binding sites of P-gp. researchgate.netacs.org By using radiolabeled this compound ([¹²⁵I]this compound), researchers have been able to localize its binding to specific regions of the P-gp protein. researchgate.net Studies have indicated that this compound binding is restricted to certain amino acid residues within the transmembrane segments and cytoplasmic loops of P-gp. researchgate.net This provides crucial information about the areas of the transporter involved in recognizing and interacting with drug molecules.

The insights gained from studies with this compound and other P-gp ligands contribute to the rational design of new drugs aimed at overcoming multidrug resistance. capes.gov.brwiley.com Understanding the structural features of compounds that interact with P-gp, whether as substrates or inhibitors, allows for the design of molecules that can either bypass P-gp mediated efflux or effectively inhibit the transporter's function. acs.orgnih.gov

Rational drug design strategies to circumvent P-gp interactions can involve modifying the chemical structure of a drug scaffold to reduce its affinity for P-gp or to increase its passive diffusion across cell membranes. acs.org This might involve altering lipophilicity, modifying hydrogen bonding patterns, or introducing steric hindrance. acs.orgnumberanalytics.com The goal is to design compounds that retain their therapeutic efficacy while minimizing their interaction with the efflux pump. acs.org

This compound's use in mapping P-gp binding sites exemplifies how specific probes can elucidate the molecular basis of transporter-ligand interactions. This knowledge is then applied in computational and synthetic efforts to design novel compounds with improved pharmacokinetic profiles and enhanced activity against resistant cancer cells. encyclopedia.pubwiley.comfrontiersin.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results, described as a derivative of Daunorubicin. echemi.com |

| Daunorubicin | 30323 wikipedia.orgguidetopharmacology.org |

| Daunomycin | Synonym for Daunorubicin. mims.com |

| Doxorubicin | 31703 (Based on general knowledge, not explicitly in search results for CID in this context) |

| Verapamil (B1683045) | 23111554 researchgate.net |

| Cyclosporine A | 5288819 (Based on general knowledge, not explicitly in search results for CID in this context) |

| Tariquidar | 135407284 (Based on general knowledge, not explicitly in search results for CID in this context) |

| Zosuquidar | 135403424 (Based on general knowledge, not explicitly in search results for CID in this context) |

| Elacridar | 3081845 (Based on general knowledge, not explicitly in search results for CID in this context) |

| Ionomycin | 6912226 nih.gov |

| Azidopine | 2266 (Based on general knowledge, not explicitly in search results for CID in this context) |

| Iodipine | Not readily available in search results, described as a structural analogue of Azidopine. acs.org |

| Hoechst 33342 | 104834 (Based on general knowledge, not explicitly in search results for CID in this context) |

| Colchicine (B1669291) | 5744 researchgate.net |

| Quercetin | 5280343 scirp.org |

| Kaempferol | 5280444 scirp.org |

| Tetramethylpyrazine | 5049 scirp.org |

| Vincristine | 5978 nih.gov |

| Vinblastine (B1199706) | 15402 nih.gov |

| Etoposide | 3342 (Based on general knowledge, not explicitly in search results for CID in this context) |

| Teniposide | 53504 (Based on general knowledge, not explicitly in search results for CID in this context) |

| Paclitaxel | 36314 nih.gov |

| Imatinib | 5291 nih.gov |

| Epigallocatechin gallate (EGCG) | 65064 nih.gov |

| Epicatechin (EC) | 72276 (Based on general knowledge, not explicitly in search results for CID in this context) |

| ADNR (3'-azido daunorubicin) | Not readily available in search results, described as a derivative of Daunorubicin. researchgate.net |

| MsbA | Not a small molecule, a protein transporter. |

Interactive Data Table Example (Illustrative - based on potential data points from SAR studies)

Future Directions and Emerging Research Avenues for Iodomycin Studies

Development of Novel Iodomycin Analogs for Advanced Biochemical Probing

The utility of this compound as a biochemical probe stems from its ability to bind to P-gp and its photoreactive nature, allowing for covalent labeling of the transporter. Future directions in this area involve the rational design and synthesis of novel this compound analogs. The aim is to create probes with enhanced properties, such as improved binding affinity or specificity for P-gp or other ABC transporters, altered photoreactivity, or the incorporation of additional functionalities like fluorescent tags or click chemistry handles.

While distinct from this compound, the synthesis of Ionomycin analogs has demonstrated the principle of modifying ionophore structures to study aspects like calcium binding and transport ubc.ca. Similarly, modifications to the daunomycin core structure, from which this compound is derived researchgate.net, or to the Bolton-Hunter reagent component used in its synthesis researchgate.net, could yield analogs with tailored characteristics. These novel probes could facilitate more precise mapping of drug-binding sites, investigation of transporter conformational dynamics upon ligand binding, and real-time tracking of transporter localization and activity in living cells. Such advanced biochemical tools are critical for dissecting the complex molecular mechanisms underlying ABC transporter function and dysfunction.

Integration of this compound Research with Modern Drug Discovery and Target Validation Platforms

Multidrug resistance, often mediated by the overexpression of efflux transporters like P-gp, remains a significant challenge in the chemotherapy of various cancers researchgate.netnih.govnih.govmdpi.com. This compound's established role as a P-gp inhibitor and research tool positions it as relevant to modern drug discovery efforts aimed at overcoming MDR.

Future research can leverage insights gained from this compound studies to inform the design and screening of novel P-gp modulators. Understanding the specific interactions of this compound with P-gp, including its binding site researchgate.net, contributes to structure-activity relationship (SAR) studies for potential reversal agents. Furthermore, this compound can be utilized in high-throughput screening platforms to identify compounds that compete for its binding site or modulate P-gp activity. The validation of P-gp as a therapeutic target in various cancers and other diseases where it impacts drug disposition mdpi.comjci.orgethz.chresearchgate.net is continuously supported by studies using tools like this compound. Future work will likely involve integrating this compound-based assays into broader drug discovery pipelines to identify lead compounds that can effectively circumvent transporter-mediated drug efflux, potentially enabling the co-administration of these modulators with existing chemotherapeutic agents to restore drug sensitivity portlandpress.com.

Computational Modeling and Simulation of this compound-P-gp Interactions

Computational approaches, including molecular docking, molecular dynamics simulations, and QSAR modeling, have become indispensable tools in understanding drug-transporter interactions and predicting compound activity nih.govnih.govmdpi.commdpi.com. Applying these methods to the study of this compound and its interaction with P-gp represents a significant future research avenue.

Given that the binding site of this compound on hamster P-gp has been localized to amino acid sequences 230-312 researchgate.net, computational modeling can provide a detailed, atomic-level view of how this compound interacts within this region. Molecular docking studies can predict the preferred binding pose and affinity of this compound, while molecular dynamics simulations can reveal the dynamic nature of the interaction, including induced conformational changes in P-gp upon this compound binding. nih.govnih.govmdpi.com These simulations can help elucidate the allosteric effects of this compound binding on ATP hydrolysis and transport function. portlandpress.com Furthermore, computational studies can guide the design of novel this compound analogs by predicting the impact of structural modifications on binding affinity and specificity. nih.govmdpi.com Such in silico studies complement experimental findings, providing mechanistic insights that are difficult to obtain through experimental methods alone and accelerating the rational design of improved P-gp inhibitors or probes.

Broader Implications of this compound Studies for ABC Transporter Biology

This compound's primary focus has been on P-gp, but its study has broader implications for the understanding of the entire ABC transporter superfamily. P-gp (ABCB1) is just one member of this large family, which includes other significant drug transporters like BCRP (ABCG2) and MRP1 (ABCC1), all contributing to drug resistance and affecting drug pharmacokinetics nih.govmdpi.comethz.chnih.govfrontiersin.org.

Q & A

Q. Data Interpretation :

- Dose-response curves : Measure inhibition at varying drug concentrations (10–40 µM) to calculate IC₅₀ values.

- Lipophilicity correlation : Use octanol/water partitioning to assess drug solubility, though note that lipophilicity alone does not predict inhibition efficacy (e.g., vincristine shows high potency despite low solubility) .

How can conflicting data on anthracycline analogs' inhibition of Pgp photolabelling be resolved?

Advanced Research Focus

Contradictions arise when analogs like DNR and N,N-dibenzyl-DNR exhibit variable inhibition at identical concentrations (e.g., 40 µM DNR inhibits 90% vs. 99.5% for AD-198). Resolve discrepancies by:

Cross-validating experimental conditions : Ensure consistent cell density (2 × 10⁶ cells/ml), incubation time (30 min), and UV exposure .

Assessing modulator interference : Detergents like Tween 80 (0.003% v/v) inhibit photolabelling by >90%, potentially skewing results if not controlled .

Replicating with dual probes : Compare [¹²⁵I]this compound and [³H]azidopine binding to confirm Pgp specificity .

What techniques are recommended for quantifying this compound's binding affinity to Pgp in cellular assays?

Basic Research Focus

Post-photolabelling, cells are lysed with NP-40 detergent, and proteins are separated via SDS-PAGE (10% gels). Quantification involves:

- Fluorography : Expose gels to X-Omat film for 4 days at -80°C for [³H]azidopine .

- Densitometry : Use laser densitometers to measure band intensity of the 170 kDa Pgp band .

Pitfall Avoidance : Normalize data to Coomassie-stained total protein to account for loading variability.

How should structural data from this compound analogs be integrated into mechanistic studies of multidrug resistance (MDR)?

Advanced Research Focus

Combine HRMS-derived structural data with functional assays:

Structure-activity relationship (SAR) : Compare N-benzyl substitutions (e.g., AD-198’s valerate group) to inhibition efficacy .

Cross-resistance profiling : Test analogs against EHR2/DNR+ cells resistant to daunorubicin but sensitive to non-anthracycline modulators .

Molecular docking : Use Pgp crystal structures to model this compound binding sites, though experimental validation (e.g., mutagenesis) is critical.

What are best practices for presenting this compound research in peer-reviewed manuscripts?

Q. Methodological Guidance

- Abstracts : Highlight the conflict between lipophilicity and inhibition efficacy, emphasizing novel findings (e.g., vincristine’s unexpected potency) .

- Figures : Use fluorographs of SDS-PAGE gels to demonstrate Pgp labelling specificity. Avoid overcrowding with chemical structures; prioritize clarity .

- Data Tables : Include partition coefficients (log P) and inhibition percentages for anthracyclines to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.